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Compound of Interest

Compound Name: 1-Adamantan-1-yl-propan-2-one

Cat. No.: B011686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

adamantane derivative, 1-Adamantan-1-yl-propan-2-one. The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings. This document details the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Adamantan-1-yl-propan-2-
one, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.10 s 3H CH₃ (a)

~2.20 s 2H CH₂ (b)

~1.65 m 6H
3 x CH₂ of adamantyl

(c)

~1.75 m 6H
3 x CH₂ of adamantyl

(d)

~2.00 m 3H
3 x CH of adamantyl

(e)

Note: Predicted values based on typical chemical shifts of similar structures. Precise values

may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~209 C=O (f)

~55 CH₂ (b)

~37 3 x CH₂ of adamantyl (c)

~28 3 x CH₂ of adamantyl (d)

~40 3 x CH of adamantyl (e)

~32 C (quaternary) of adamantyl (g)

~30 CH₃ (a)

Note: Predicted values based on typical chemical shifts of adamantane derivatives and

ketones.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C=O stretch

~2900-2850 Strong C-H stretch (adamantyl & alkyl)

~1450 Medium CH₂ bend

~1360 Medium CH₃ bend

Note: Predicted values based on characteristic IR absorptions for ketones and alkanes.

Table 4: Mass Spectrometry (MS) Data
m/z Proposed Fragment Ion

192.15 [M]⁺ (Molecular Ion)

135.12 [M - C₃H₇O]⁺ (Loss of propanone side chain)

149.13 [M - C₃H₅]⁺ (Loss of allyl radical)

43.02 [CH₃CO]⁺ (Acylium ion)

Note: Predicted fragmentation pattern. The base peak is often the adamantyl cation at m/z 135.

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution of the adamantyl proton signals.

Sample Preparation:

Dissolve approximately 5-10 mg of 1-Adamantan-1-yl-propan-2-one in about 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

commonly used for this type of molecule.

Sample Introduction:

Direct Insertion Probe (DIP): For solid samples, a small amount is placed in a capillary tube

and introduced directly into the ion source. The sample is then heated to induce vaporization.

Gas Chromatography (GC-MS): The sample, dissolved in a volatile solvent, is injected into a

gas chromatograph for separation before entering the mass spectrometer.

Data Acquisition (EI):

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 1-2 scans per second.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-Adamantan-1-yl-propan-2-one.

Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Adamantan-1-yl-propan-2-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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